molecular formula C9H16N2O B2992201 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide CAS No. 1822516-85-7

1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide

Cat. No. B2992201
CAS RN: 1822516-85-7
M. Wt: 168.24
InChI Key: YBLZWBIWBBPJLF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C9H16N2O. It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions .


Physical And Chemical Properties Analysis

1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide has a molecular weight of 168.24. The hydrochloride salt form of a similar compound, N-(cyclopropylmethyl)pyrrolidine-2-carboxamide hydrochloride, has a molecular weight of 204.7 and is an oil at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Research on 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide and its derivatives has focused on the synthesis and X-ray structural analysis of novel purine and pyrimidine derivatives. These studies have revealed intricate details about the molecular structure and conformation of these compounds (Cetina et al., 2004).
  • Another study on a closely related compound, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, an anti-inflammatory agent, has provided insights into its molecular structure and conformation, contributing to the understanding of how these types of compounds interact at the molecular level (Rajeswaran & Srikrishnan, 2008).

Antimicrobial and Anticancer Applications

  • Some derivatives of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide have shown promise as antimicrobial agents. A study on pyrrole tetraamides, for example, demonstrated strong antibacterial activity against resistant strains of bacteria, such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus (Dyatkina et al., 2002).
  • Additionally, derivatives have been investigated for their potential as anticancer agents. The synthesis and biological evaluation of certain derivatives as antineoplastic agents are an active area of research (Banerjee et al., 2002).

Drug Development and SAR Studies

  • In drug development, the structure-activity relationship (SAR) studies of these compounds are crucial. For instance, research has been conducted on pyrrolo[1,2-a]pyrimid-7-ones as GnRH receptor antagonists, providing valuable information for developing new pharmaceuticals (Zhu et al., 2002).
  • Other studies have focused on developing new synthetic methods for creating derivatives of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxamide, which is essential for exploring their potential as therapeutic agents (Zhou et al., 2021).

properties

IUPAC Name

1-(cyclopropylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)8-2-1-5-11(8)6-7-3-4-7/h7-8H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZWBIWBBPJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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